4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
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Overview
Description
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-4-HYDROXY-1??-THIOLANE-1,1-DIONE is a complex organic compound that features a thiolane ring, a chlorophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-CHLOROPHENYL)METHYL]AMINO}-4-HYDROXY-1??-THIOLANE-1,1-DIONE typically involves the condensation of a chlorophenylmethylamine with a thiolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. The exact reaction conditions, including temperature, pressure, and time, are optimized based on the desired product specifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-4-HYDROXY-1??-THIOLANE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-4-HYDROXY-1??-THIOLANE-1,1-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(3-CHLOROPHENYL)METHYL]AMINO}-4-HYDROXY-1??-THIOLANE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring structure, such as suprofen and articaine.
Indole Derivatives: Compounds containing an indole nucleus, known for their diverse biological activities.
Uniqueness
3-{[(3-CHLOROPHENYL)METHYL]AMINO}-4-HYDROXY-1??-THIOLANE-1,1-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C11H14ClNO3S |
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Molecular Weight |
275.75 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylamino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-3-1-2-8(4-9)5-13-10-6-17(15,16)7-11(10)14/h1-4,10-11,13-14H,5-7H2 |
InChI Key |
XDCOBQUTVSSQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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